

An In-depth Technical Guide to 2-Amino-4-chloro-6-methylpyrimidine

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Compound of Interest

Compound Name: 2-Amino-4-chloro-6-methylpyrimidine

Cat. No.: B145687

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical properties, synthesis, and spectral data of **2-Amino-4-chloro-6-methylpyrimidine**, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.^[1]

Core Chemical and Physical Properties

2-Amino-4-chloro-6-methylpyrimidine is a solid, white to light yellow, needle-like crystalline compound.^[2] It is classified as an aminopyrimidine, with its amino group at position 2, and chloro and methyl substituents at positions 4 and 6, respectively.^{[2][3]} The compound is known to be insoluble in water but soluble in acetic acid.^[2]

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	5600-21-5	[3] [4]
Molecular Formula	C ₅ H ₆ ClN ₃	[3] [5]
Molecular Weight	143.57 g/mol	[3] [5]
Melting Point	183-186 °C (lit.)	[2]
Appearance	White to light yellow needle-like crystal	[2]
Solubility	Insoluble in water; Soluble in acetic acid (50 mg/mL)	[2]
IUPAC Name	4-chloro-6-methylpyrimidin-2-amine	[3] [6]
InChI Key	NPTGVVKPLWFPPX-UHFFFAOYSA-N	
SMILES	<chem>Cc1cc(Cl)nc(N)n1</chem>	

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **2-Amino-4-chloro-6-methylpyrimidine**. The following table summarizes key spectral information available for this compound.

Table 2: Spectroscopic Data Summary

Technique	Data Highlights	Source
¹ H NMR	Data available from instruments such as the BRUKER AC-300.	[3]
¹³ C NMR	Spectral data has been recorded and is available in databases.	[3]
Mass Spectrometry (GC-MS)	Major fragments observed at m/z 143 and 108.	[3]
Infrared (IR) Spectroscopy	FTIR spectra have been obtained using techniques like KBr-Pellet and ATR-Neat.	[3]
Raman Spectroscopy	FT-Raman spectra are available.	[3]

Synthesis and Purification Protocols

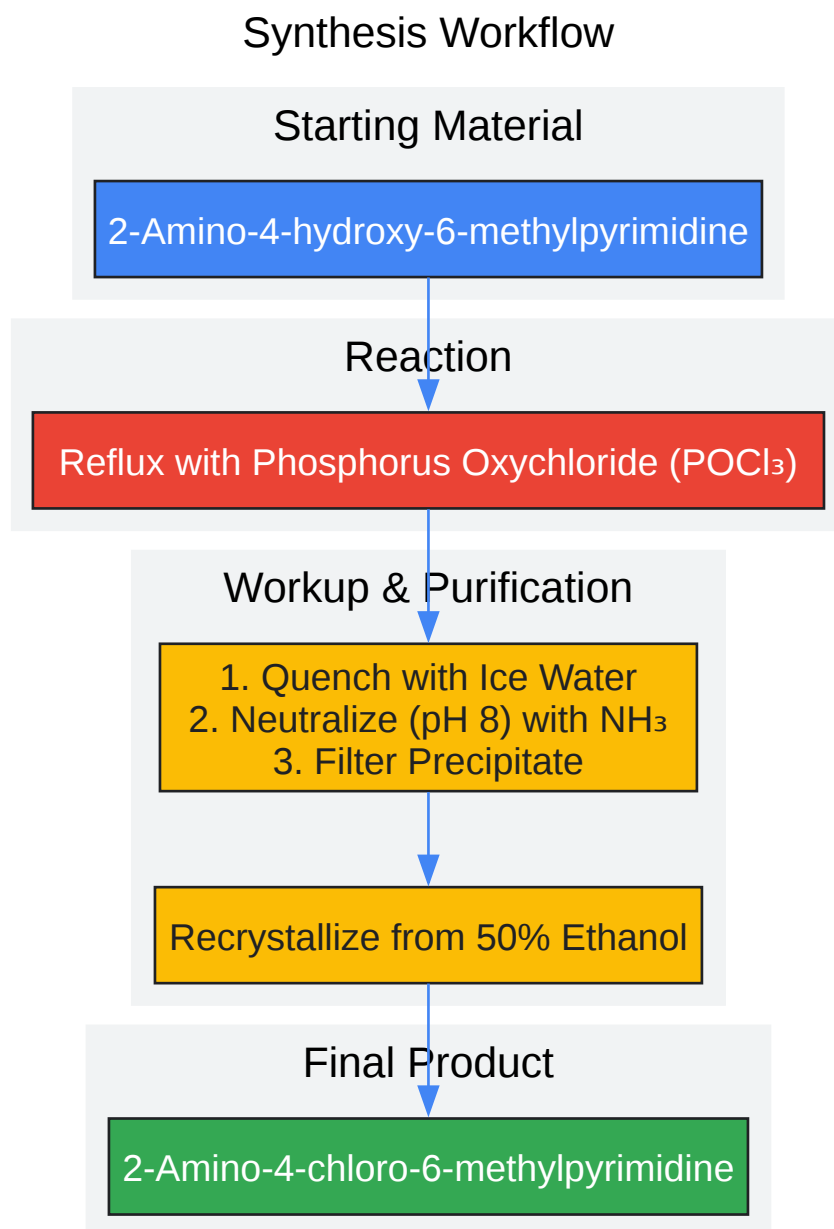
The most commonly cited synthesis of **2-Amino-4-chloro-6-methylpyrimidine** involves the chlorination of 2-amino-4-hydroxy-6-methylpyrimidine.

Experimental Protocol: Synthesis from 2-Amino-4-hydroxy-6-methylpyrimidine[7]

- Materials:
 - 2-amino-4-hydroxy-6-methylpyrimidine (6 g)
 - Phosphorus oxychloride (POCl₃) (35 mL, freshly distilled)
 - Ice water
 - 25% Aqueous ammonia
 - 50% Ethanol

- Procedure:
 - Combine 6 g of 2-amino-4-hydroxy-6-methylpyrimidine and 35 mL of freshly distilled phosphorus oxychloride in a suitable reaction vessel.
 - Reflux the mixture until the solution becomes homogeneous.
 - Once the reaction is complete, remove the excess phosphorus oxychloride under vacuum.
 - Cool the reaction mixture and carefully add the residue to ice water.
 - Adjust the pH of the resulting solution to 8 using 25% aqueous ammonia. This will cause a suspension to form.
 - Filter the suspension to collect the precipitate.
 - Wash the precipitate with water.
- Purification (Recrystallization):[\[2\]](#)[\[5\]](#)
 - Recrystallize the crude product from 50% ethanol.
 - Dry the purified product to a constant weight. The expected yield is approximately 3.7 g (54%).[\[5\]](#)

Logical Workflow for Synthesis



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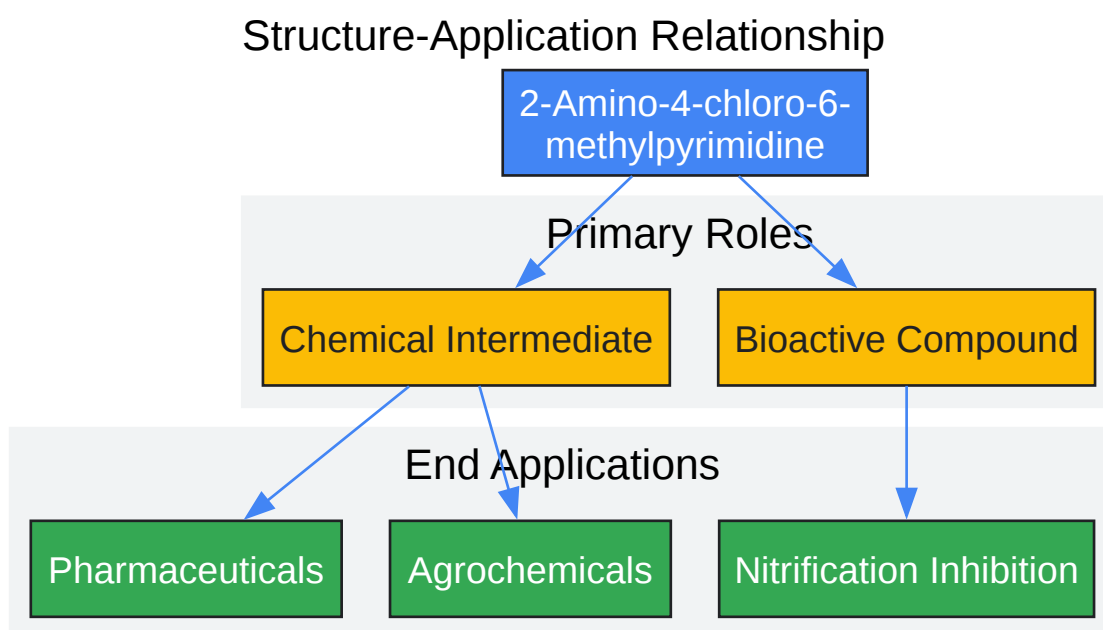
Caption: A flowchart of the synthesis and purification process.

Applications and Biological Role

2-Amino-4-chloro-6-methylpyrimidine is primarily utilized as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]

- Nitrification Inhibitor: It has been identified as a nitrification inhibitor, which can slow the process of ammonia oxidation in soil.[2][3]
- Chemical Synthesis: It serves as a precursor in studies investigating the influence of chlorine substitution on the proton donor ability of the amino group in the 2-aminopyrimidine ring.[2] Its derivatives have been synthesized and evaluated for potential anticancer activities.[7]

Relationship Between Structure and Application



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Caption: Key roles and applications of the title compound.

Safety and Handling

According to its Safety Data Sheet (SDS), **2-Amino-4-chloro-6-methylpyrimidine** is considered hazardous.[4]

- Hazards: It is known to cause skin irritation and serious eye irritation.[4][8] It may also cause respiratory irritation.[3]
- Handling: Use in a well-ventilated area is essential.[4] Standard personal protective equipment (PPE), including gloves and eyeshields, should be worn. Avoid breathing dust.

- Storage: The compound should be kept in a dry, cool, and well-ventilated place with the container tightly closed.[4] It should be stored away from strong oxidizing agents.[4]

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